molecular formula C19H19BrN4O2S B3609203 N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3609203
M. Wt: 447.4 g/mol
InChI Key: JQDMBVXXPGQOOU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfanyl group bridges the triazole ring to an acetamide moiety, which is further linked to a 3-bromophenyl group. This compound belongs to a class of molecules known for their structural versatility and biological relevance, particularly in drug discovery targeting enzymes, receptors, and microbial pathogens . The bromophenyl and methoxyphenyl substituents contribute to its unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c1-3-24-18(13-7-9-16(26-2)10-8-13)22-23-19(24)27-12-17(25)21-15-6-4-5-14(20)11-15/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDMBVXXPGQOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiol reagents under basic conditions.

    Final Coupling: The final step involves coupling the triazole derivative with the bromophenyl and sulfanyl groups under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and bromophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common scaffold with other 1,2,4-triazole acetamide derivatives but differs in substituent patterns. Key comparisons include:

Compound Name Substituents Structural Differences Biological Implications
N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(4-methoxyphenyl), 3-bromophenyl Reference compound Anticancer, antimicrobial potential due to bromine and methoxy groups
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide 4-amino, 5-(3-ethoxyphenyl), 2-bromophenyl Amino group enhances hydrogen bonding; ethoxy improves lipophilicity Increased enzyme inhibition activity
N-(4-bromo-2-methylphenyl)-2-{[4-(4-pyridyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Bromo-methylphenyl, pyridyl substituents Pyridyl groups enhance π-π stacking Stronger anticancer activity vs. reference
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-ethyl, 5-pyridinyl, 4-isopropylphenyl Pyridine and isopropyl groups alter polarity Orco receptor agonism in insect studies

Substituent Effects on Bioactivity

  • Bromine vs.
  • Methoxy vs. Ethoxy : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas ethoxy-substituted analogs (e.g., ) exhibit higher lipophilicity, improving blood-brain barrier penetration .
  • Aromatic vs. Heteroaromatic : Pyridinyl or furanyl substituents (e.g., ) introduce heteroatoms that influence binding to metalloenzymes or neurotransmitter receptors .

Research Findings and Data

Key Pharmacological Studies

  • Anti-Exudative Activity : A study comparing 21 triazolyl-sulfanyl acetamides (10 mg/kg) to diclofenac sodium (8 mg/kg) revealed that bromophenyl derivatives reduced inflammation by 45–60%, outperforming furanyl or methylphenyl analogs .
  • Enzyme Inhibition : N-(3-chloro-4-methoxyphenyl) analogs () showed IC50 values of 12.3 µM against acetylcholinesterase, whereas the target compound’s bromophenyl group may further optimize binding to hydrophobic pockets .

Structural Data and Computational Insights

  • Crystallography : Triazole derivatives with methoxyphenyl groups (e.g., ) exhibit planar geometries, facilitating intercalation into DNA or enzyme active sites .
  • Docking Studies : Bromine’s van der Waals radius (1.85 Å) enhances hydrophobic interactions in protein-ligand complexes compared to smaller substituents like fluorine (1.47 Å) .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

The synthesis of triazole-containing acetamides typically involves multi-step reactions. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol is often used for nucleophilic substitutions or coupling reactions due to their ability to dissolve polar intermediates .
  • Temperature control : Room temperature is preferred for sulfonylation or amidation steps to avoid side reactions, while higher temperatures (60–80°C) may be required for cyclization of the triazole ring .
  • Purification : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Q. How can structural characterization be reliably performed for this compound?

A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the integration of aromatic protons (e.g., 3-bromophenyl) and the presence of methoxy (δ\delta ~3.8 ppm) and sulfanyl (δ\delta ~4.2 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the bromine atom .
  • X-ray crystallography : Resolve the 3D conformation of the triazole core and assess intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .
  • Antimicrobial activity : Employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and Candida species .
  • Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., EGFR kinase). Focus on the triazole’s sulfur atom and bromophenyl group as potential hydrogen bond acceptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly at the ATP-binding pocket .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictory bioactivity data across studies?

Contradictions often arise from assay variability or impurities. Mitigate by:

  • Reproducibility checks : Replicate experiments with independent synthetic batches (≥3) under standardized conditions .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity before biological testing .
  • Mechanistic studies : Perform SPR or ITC to confirm direct target engagement vs. off-target effects .

Q. How can the compound’s metabolic stability be optimized for in vivo studies?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify vulnerable groups (e.g., methoxy to trifluoromethoxy) to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester or amide prodrug moieties to enhance bioavailability, with pH-sensitive release in target tissues .

Methodological Considerations

  • Reaction optimization : For scale-up, prioritize flow chemistry setups to maintain consistent temperature and mixing, reducing byproduct formation .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to differentiate structural vs. electronic contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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